Similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (commonly referred to as Pinacolborane), 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane might be applicable in Palladium-catalyzed benzylic C-H borylation reactions. Pinacolborane is known to react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate [1]. 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane could potentially undergo similar reactions due to the presence of the B-pin group.
[1] Sigma-Aldrich - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()
This compound has the molecular formula C₁₇H₂₁BO₂ and a molecular weight of approximately 268.16 g/mol. Its structure features a dioxaborolane ring, which is a five-membered cyclic compound containing boron. The presence of naphthalene moieties contributes to its aromatic properties, enhancing its stability and reactivity in
Further research is necessary to elucidate specific biological activities associated with this compound.
Several methods can be employed to synthesize 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane:
This compound has several applications across different fields:
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4-Dimethyl-1,3,2-dioxaborolane | C₈H₁₄B O₂ | Simpler structure; used in similar borylation reactions. |
4-Methyl-1,3-dioxaborolane | C₇H₉B O₂ | Lacks naphthalene moiety; more reactive towards electrophiles. |
4-Methoxy-1,3-dioxaborolane | C₈H₉B O₂ | Contains methoxy group; alters electronic properties compared to tetramethyl derivative. |
The uniqueness of 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane lies in its dual aromaticity from the naphthalene units and the stability imparted by the dioxaborolane ring structure. This combination may enhance its reactivity and applicability in various chemical processes compared to simpler analogs.